Spectral Analysis of 2,4,4-Trimethylhexane-1,6-diamine: A Technical Overview

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Compound of Interest

Compound Name: 2,4,4-Trimethylhexane-1,6-diamine

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This technical guide provides an in-depth look at the spectral data for **2,4,4-Trimethylhexane-1,6-diamine**, a key diamine isomer used in various industrial applications, including the synthesis of polymers and resins. Understanding its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for quality control, structural elucidation, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the available spectral data for **2,4,4-Trimethylhexane-1,6-diamine**. It is important to note that publicly accessible, detailed quantitative data with full experimental protocols is limited. The data presented here is compiled from various sources and should be considered as a reference. For definitive analysis, it is recommended to acquire spectral data under controlled laboratory conditions.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not publicly available			



Table 2: 13C NMR Spectral Data

A ¹³C NMR spectrum for **2,4,4-trimethylhexane-1,6-diamine** is publicly available.[1] The following is a representative interpretation of the expected signals.

Chemical Shift (ppm)	Assignment
Specific peak assignments require experimental data	C1 (CH ₂)
C2 (CH)	
C3 (CH ₂)	-
C4 (C)	
C5 (CH ₂)	
C6 (CH ₂)	
C(CH₃) at C2	_
C(CH ₃) ₂ at C4	-

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400-3300	Strong, Broad	N-H stretch (primary amine)
~2950-2850	Strong	C-H stretch (alkane)
~1600	Medium	N-H bend (primary amine)
~1470-1450	Medium	C-H bend (alkane)

Note: This is a generalized representation of expected IR absorptions for a primary diamine with an alkane backbone. Actual peak positions and intensities may vary.

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Fragmentation Ion
158.29	Data not publicly available	[M] ⁺ (Molecular Ion)
Other fragments	Data not publicly available	Fragment assignments require experimental data

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectral data are not publicly available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of 2,4,4-Trimethylhexane-1,6-diamine is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, broadband proton decoupling is typically used.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.



- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to an IR spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

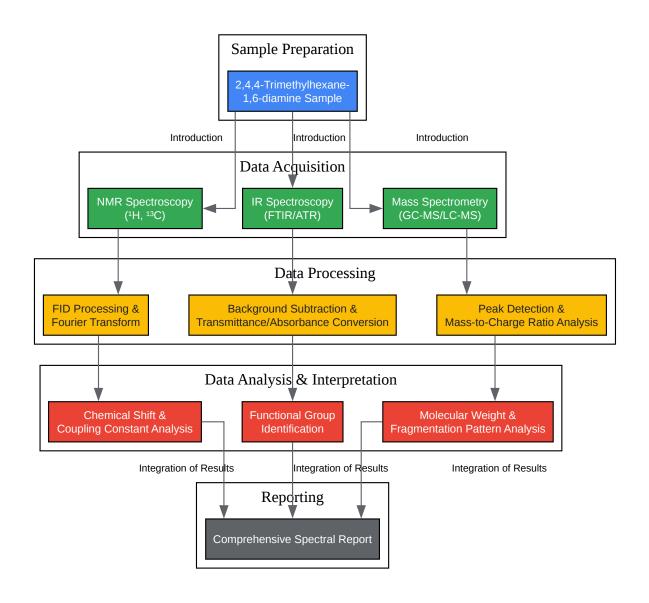
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this diamine, GC-MS is a common method.
- Ionization: An ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI), is used to generate charged ions from the sample molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **2,4,4-Trimethylhexane-1,6-diamine**.





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Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

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References

- 1. 2,4,4-trimethylhexane-1,6-diamine(3236-54-2) 13C NMR spectrum [chemicalbook.com]
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